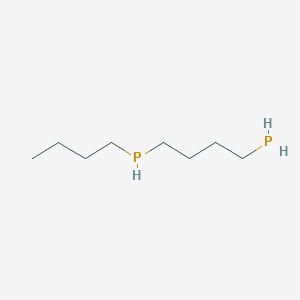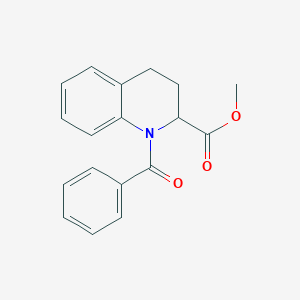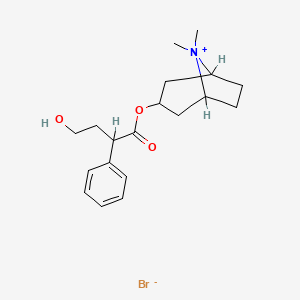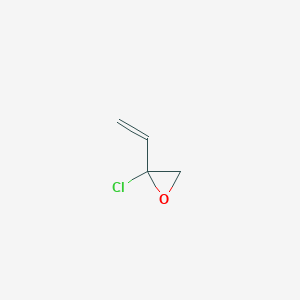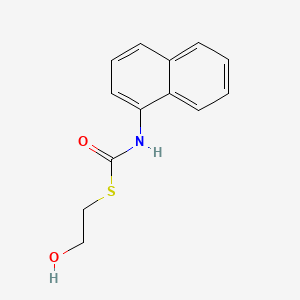
N-(1-Naphthyl)thiocarbamic acid S-(2-hydroxyethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Naphthyl)thiocarbamic acid S-(2-hydroxyethyl) ester is an organic compound with a complex structure that includes a naphthyl group, a thiocarbamic acid moiety, and a hydroxyethyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Naphthyl)thiocarbamic acid S-(2-hydroxyethyl) ester typically involves the reaction of 1-naphthylamine with carbon disulfide and an alcohol, followed by esterification. One common method includes the use of carbon monoxide and sulfur under mild conditions in solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) . Another approach involves the use of isocyanides and sulfoxides to directly form thiocarbamic acid S-esters .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
化学反応の分析
Types of Reactions
N-(1-Naphthyl)thiocarbamic acid S-(2-hydroxyethyl) ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: This reaction can reduce the thiocarbamic acid moiety to a thiol.
Substitution: This reaction can involve the replacement of the hydroxyethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
科学的研究の応用
N-(1-Naphthyl)thiocarbamic acid S-(2-hydroxyethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its unique chemical properties.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(1-Naphthyl)thiocarbamic acid S-(2-hydroxyethyl) ester involves its interaction with molecular targets such as enzymes and proteins. The thiocarbamic acid moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The naphthyl group can also participate in π-π interactions with aromatic amino acids, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
N-(1-Naphthyl)ethylenediamine: This compound has a similar naphthyl group but differs in its functional groups and overall structure.
Prothiocarb: Another thiocarbamic acid ester, but with different substituents.
Uniqueness
N-(1-Naphthyl)thiocarbamic acid S-(2-hydroxyethyl) ester is unique due to its combination of a naphthyl group and a thiocarbamic acid moiety, which imparts distinct chemical and biological properties
特性
CAS番号 |
73747-50-9 |
|---|---|
分子式 |
C13H13NO2S |
分子量 |
247.31 g/mol |
IUPAC名 |
S-(2-hydroxyethyl) N-naphthalen-1-ylcarbamothioate |
InChI |
InChI=1S/C13H13NO2S/c15-8-9-17-13(16)14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,15H,8-9H2,(H,14,16) |
InChIキー |
ONVHBHOLDWJACC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)SCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



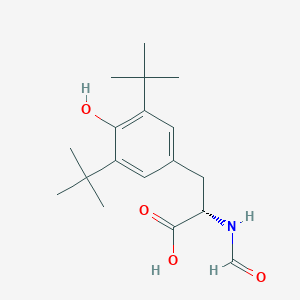

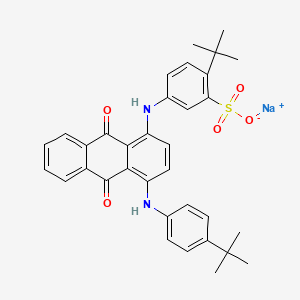
![{[Bis(2-hydroxyethyl)amino]methyl}propanedioic acid](/img/structure/B14460132.png)
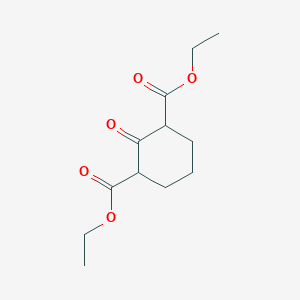
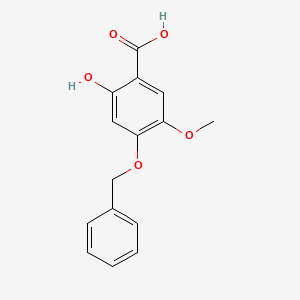

![3h-Spiro[2-benzofuran-1,3'-isochromen]-4'(1'h)-one](/img/structure/B14460158.png)
